REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].N[C:6]1[CH:11]=[N:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1>S(=O)(=O)(O)O>[F:13][C:12]([F:15])([F:14])[C:9]1[N:10]=[CH:11][C:6](=[O:2])[NH:7][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1)C(F)(F)F
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was then cooled to 3° C.
|
Type
|
ADDITION
|
Details
|
to rise above 5° C. during the addition
|
Type
|
STIRRING
|
Details
|
After stirring at 5° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature and after 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then added to ice
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=CC(NC1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |